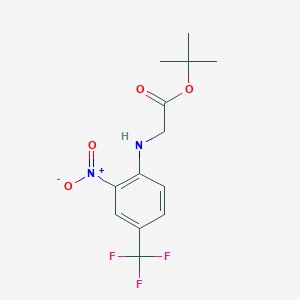
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde . The general synthetic route includes:
Nitration: The benzoic acid derivative undergoes nitration with nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation, resulting in 3,4-dimethoxyaniline.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide.
Cyclohydrolysis: The cyano carbamide undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant pharmaceutical applications .
Applications De Recherche Scientifique
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE involves its interaction with alpha-adrenoceptors. It acts as an antagonist, blocking the receptors and preventing the binding of endogenous catecholamines like norepinephrine . This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4-quinazolinamine
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha-adrenoceptor antagonist with high selectivity and potency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H10ClN3O2 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
2-chloro-7,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |
Clé InChI |
PSEKPBQMQVDKSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-hydroxy-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8500199.png)


![4-[2-[4-(Trifluoromethyl)benzyloxy]ethyl]piperidine](/img/structure/B8500203.png)


![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)

